molecular formula C11H16N2S B13001837 2-((Piperidin-3-ylmethyl)thio)pyridine

2-((Piperidin-3-ylmethyl)thio)pyridine

Cat. No.: B13001837
M. Wt: 208.33 g/mol
InChI Key: OKZVVMWLNVCZOC-UHFFFAOYSA-N
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Description

2-((Piperidin-3-ylmethyl)thio)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-3-ylmethyl)thio)pyridine typically involves the reaction of 2-chloropyridine with piperidin-3-ylmethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom on the pyridine ring. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-3-ylmethyl)thio)pyridine can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Piperidine derivatives

    Substitution: Nitro or halogenated pyridine derivatives

Scientific Research Applications

2-((Piperidin-3-ylmethyl)thio)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((Piperidin-3-ylmethyl)thio)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine moiety is known to interact with various neurotransmitter receptors, which could explain its potential effects on neurological function.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopyridine: Similar structure but lacks the piperidine moiety.

    Piperidine derivatives: Compounds with a piperidine ring but different substituents.

    Thieno[2,3-b]pyridines: Heterocyclic compounds with a sulfur atom in a different position.

Uniqueness

2-((Piperidin-3-ylmethyl)thio)pyridine is unique due to the combination of a pyridine ring and a piperidine moiety linked by a thioether bond. This structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

2-(piperidin-3-ylmethylsulfanyl)pyridine

InChI

InChI=1S/C11H16N2S/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-2,5,7,10,12H,3-4,6,8-9H2

InChI Key

OKZVVMWLNVCZOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CSC2=CC=CC=N2

Origin of Product

United States

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